molecular formula C13H18O3 B12335791 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol

1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B12335791
M. Wt: 222.28 g/mol
InChI Key: HCKKQFXSFQCDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol can be synthesized through the reduction of 3,4-dimethoxyacetophenone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ethanol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O3/c1-9(14)13(6-7-13)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

HCKKQFXSFQCDCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

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